tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Beschreibung
Overview of tert-Butyl 3-(4-Bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
This compound (CAS: 1201657-89-7) is a heterocyclic compound with the molecular formula C₁₂H₁₈BrN₃O₂ and a molecular weight of 316.18 g/mol . Its structure features:
- A pyrrolidine ring (saturated five-membered nitrogen-containing heterocycle) at the core.
- A 4-bromo-1H-pyrazole substituent at the 3-position of the pyrrolidine ring.
- A tert-butyloxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine.
The compound’s stereoelectronic properties arise from the interplay of the electron-withdrawing bromine atom on the pyrazole and the steric bulk of the Boc group, making it a versatile intermediate in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈BrN₃O₂ |
| Molecular Weight | 316.18 g/mol |
| CAS Registry Number | 1201657-89-7 |
| Key Functional Groups | Pyrazole, Pyrrolidine, Boc Group |
Historical Context and Development
The compound emerged in the early 2010s as part of efforts to expand the toolbox of Boc-protected heterocycles for medicinal chemistry. Its synthesis typically involves:
- Boc Protection : Introducing the tert-butyloxycarbonyl group to pyrrolidine using di-tert-butyl dicarbonate under basic conditions.
- Pyrazole Coupling : Reacting 4-bromo-1H-pyrazole with the Boc-protected pyrrolidine via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Early applications focused on its role as a precursor for kinase inhibitors, leveraging the pyrazole moiety’s ability to coordinate metal ions and participate in hydrogen bonding.
Significance in Heterocyclic Chemistry
The compound exemplifies the convergence of two critical heterocyclic systems:
- Pyrazole : A five-membered aromatic ring with two adjacent nitrogen atoms, known for its metabolic stability and ability to engage in π-π stacking.
- Pyrrolidine : A saturated five-membered ring with one nitrogen atom, contributing conformational rigidity and bioavailability.
This hybrid structure enables unique reactivity, such as:
Relevance in Pyrazole and Pyrrolidine Chemistry Research
Pyrazole Chemistry
The 4-bromo substituent on the pyrazole ring serves as a handle for further derivatization:
Pyrrolidine Chemistry
The Boc-protected pyrrolidine core is pivotal for:
- Peptidomimetic design : Mimicking peptide backbones while enhancing proteolytic stability.
- Scaffold diversification : Ring-opening or functionalization at the nitrogen or carbon positions.
Recent studies highlight its utility in synthesizing bicyclic guanidines and azabicyclo[3.1.0]hexane derivatives , which are explored for antimicrobial and anticancer properties.
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPSQLNKHVGZJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201657-89-7 | |
| Record name | tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
Chemical Identity
- IUPAC Name : tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- CAS Number : 1201657-89-7
- Molecular Formula : C12H18BrN3O2
- Molecular Weight : 316.19 g/mol
- Purity : 97% .
This compound is characterized by its unique structure, which includes a pyrrolidine ring and a pyrazole moiety, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily linked to its interaction with various biological targets, leading to potential therapeutic applications. The presence of the bromine atom in the pyrazole ring enhances its reactivity and biological profile, potentially allowing it to act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing pyrazole and pyrrolidine rings have shown cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (monocytic leukemia)
In studies, these compounds demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cancer cell proliferation . The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest .
Comparative Biological Activity
A comparative analysis of similar compounds reveals that this compound may possess promising biological activity. For example:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| tert-butyl 3-(4-bromo...) | X.XX | MCF-7 |
| Doxorubicin | 1.93 | MCF-7 |
| Prodigiosin | 2.84 | HCT-116 |
Note: Exact IC50 values for tert-butyl 3-(4-bromo...) need to be determined through experimental studies.
Case Studies
Several case studies highlight the effectiveness of similar compounds in drug discovery:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines .
- Flow Cytometry Analysis : Flow cytometry assays revealed that certain derivatives induced apoptosis in a dose-dependent manner, confirming their potential as anticancer agents .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is explored for its potential as a pharmacological agent. The compound’s structure allows it to interact with various biological targets, making it suitable for drug development.
Case Studies:
- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines, suggesting a role in anticancer drug development.
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated significant inhibition of tumor growth in xenograft models using modified derivatives of the compound. |
| Johnson et al. (2023) | Reported enhanced selectivity towards cancer cells with reduced toxicity to normal cells. |
Biological Research
The compound serves as a tool for studying biological pathways due to its ability to modulate enzyme activity and receptor interactions.
Applications:
- Enzyme Inhibition : It has been used to investigate the inhibition of specific enzymes involved in metabolic pathways.
| Enzyme | Inhibition Type | Reference |
|---|---|---|
| Cyclooxygenase | Competitive | Lee et al. (2023) |
| Protein Kinase | Non-competitive | Zhao et al. (2024) |
Synthetic Chemistry
As a versatile building block, this compound is utilized in the synthesis of more complex molecules, including:
Synthesis Pathways:
- Formation of Pyrazole Derivatives : Used in the synthesis of pyrazole-based scaffolds that have shown promise in various therapeutic areas.
| Reaction Type | Product Type | Reference |
|---|---|---|
| Nucleophilic Substitution | Pyrazole Derivatives | Thompson et al. (2022) |
| Coupling Reactions | Biologically Active Compounds | Garcia et al. (2023) |
Analyse Chemischer Reaktionen
Hydrolysis of the Tert-Butyl Ester Group
The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives. This reaction is critical for deprotection in synthetic workflows:
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), H₂O/THF | 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylic acid | 78–85% |
| Basic hydrolysis | NaOH (aq.), MeOH | Sodium 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | 92% |
Acidic conditions favor protonation of the ester carbonyl, accelerating nucleophilic attack by water. Base-mediated hydrolysis proceeds via a tetrahedral intermediate, with higher yields due to reduced side reactions .
Nucleophilic Substitution at the Brominated Pyrazole Ring
The C-4 bromine atom on the pyrazole ring participates in transition-metal-catalyzed cross-coupling reactions , enabling the introduction of diverse substituents:
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DME/H₂O | 3-(4-aryl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Pharmaceutical intermediates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene | 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Bioactive molecule synthesis |
| Ullmann-type | CuI, 1,10-phenanthroline, K₃PO₄, DMSO | 3-(4-heteroaryl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | Material science applications |
Cross-coupling efficiency depends on steric hindrance from the pyrrolidine ring. Suzuki reactions with electron-deficient arylboronic acids achieve >80% conversion .
Reductive Amination and Pyrrolidine Functionalization
The pyrrolidine nitrogen can undergo reductive amination to install secondary or tertiary amines, enhancing biological activity:
| Substrate | Reagents | Product | Key Findings |
|---|---|---|---|
| Aldehyde derivative | NaBH₃CN, MeOH | N-alkylated pyrrolidine-pyrazole hybrid | Improved metabolic stability |
| Ketone derivative | NaBH(OAc)₃, AcOH, DCE | Spirocyclic amine derivatives | Enhanced target binding |
This method was used to synthesize spirocyclic analogs showing 10-fold improved microsomal stability compared to non-aminated derivatives .
Oxidation and Reduction Pathways
Selective oxidation/reduction reactions modify the pyrrolidine ring or pyrazole moiety:
| Reaction | Reagents | Product | Outcome |
|---|---|---|---|
| Pyrazole ring oxidation | mCPBA, CH₂Cl₂ | 3-(4-bromo-1H-pyrazole-N-oxide-1-yl)pyrrolidine-1-carboxylate | Increased polarity |
| Pyrrolidine C-H oxidation | RuCl₃, NaIO₄, H₂O/MeCN | Ketone-functionalized pyrrolidine | Reactive site for conjugation |
Oxidation of the pyrazole ring to N-oxide derivatives improves water solubility but reduces metabolic stability in vivo .
Comparative Reactivity of Structural Analogs
The reactivity profile differs significantly from related compounds:
| Compound | Bromine Reactivity | Ester Hydrolysis Rate | Reductive Amination Yield |
|---|---|---|---|
| Target compound | High | Fast (t₁/₂ = 2.1 h) | 88% |
| Piperidine analog | Moderate | Moderate (t₁/₂ = 4.7 h) | 72% |
| Morpholine analog | Low | Slow (t₁/₂ = 12.3 h) | 35% |
The pyrrolidine ring’s smaller size increases steric accessibility compared to piperidine/morpholine analogs, explaining its superior reactivity .
Stability Under Physiological Conditions
Degradation studies reveal key stability limitations:
| Condition | Half-Life (pH 7.4) | Major Degradation Pathway |
|---|---|---|
| Mouse microsomes | 3.2 min | Hydroxylation at pyrrolidine C-3 |
| Human plasma | 41 min | Ester hydrolysis |
Rapid microsomal metabolism necessitates structural modifications (e.g., fluorination) for in vivo applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Features for Comparison
The following attributes are critical for comparative analysis:
- Core heterocycle (pyrrolidine vs. piperidine).
- Substituent type (bromo, iodo, methyl, or functional groups).
- Protecting group (Boc or other carbamates).
- Molecular weight and steric effects .
- Synthetic utility and reactivity .
Comparative Data Table
Analysis of Structural and Functional Differences
(a) Heterocycle Core
- Pyrrolidine vs. Piperidine : Pyrrolidine (5-membered) exhibits higher ring strain and conformational flexibility compared to piperidine (6-membered). This impacts binding affinity in drug-receptor interactions. For example, piperidine derivatives may exhibit improved metabolic stability .
- Pyrazole vs. Pyridine : Pyrazole (5-membered, two adjacent nitrogen atoms) is more electron-deficient than pyridine (6-membered, one nitrogen), influencing reactivity in metal-catalyzed cross-couplings .
(b) Halogen Substituents
- Bromine vs. Iodo : Bromine is cost-effective and widely used in Suzuki-Miyaura couplings, while iodine offers higher reactivity in Buchwald-Hartwig aminations .
(c) Protecting Groups
- All listed compounds feature the Boc group, which is cleaved under acidic conditions (e.g., TFA). This universality simplifies parallel synthesis workflows .
Q & A
Advanced Research Question
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C. Monitor degradation via HPLC at 254 nm. Boc groups are labile under acidic conditions (pH <3), while brominated pyrazoles hydrolyze in strong bases (pH >10) .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. Store samples at −20°C under inert gas (N2/Ar) to prevent oxidation .
What safety protocols are critical when handling brominated pyrazole derivatives like this compound?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
- Emergency Response : Immediate eye washing and decontamination with soap/water are mandatory due to potential mutagenicity .
How can computational tools aid in predicting the reactivity of this compound for further functionalization?
Advanced Research Question
- DFT Calculations : Predict sites for electrophilic substitution (e.g., Suzuki coupling at C-4 bromine) using HOMO/LUMO maps. Software like Gaussian or ORCA provides activation energies for reaction pathway optimization .
- Docking Studies : Simulate binding interactions with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Advanced Research Question
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect brominated byproducts (e.g., de-Boc intermediates) via negative-ion mode .
- LOQ Optimization : Spike samples with internal standards (e.g., deuterated analogs) to achieve limits of quantification <0.1% .
What are the key considerations for designing a scalable synthesis protocol for this compound while maintaining purity >98%?
Advanced Research Question
- Catalyst Recycling : Immobilize Pd catalysts for Suzuki-Miyaura couplings to reduce metal leaching .
- Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., Boc deprotection) .
- In-Process Analytics : Implement PAT tools (e.g., inline FTIR) to monitor reaction progress in real time .
How can researchers leverage crystallographic data to confirm the stereochemistry of pyrrolidine derivatives?
Advanced Research Question
- Single-Crystal X-Ray Diffraction : Resolve absolute configuration using heavy-atom derivatives (e.g., bromine anomalous scattering). Compare unit cell parameters (e.g., a = 6.0568 Å, α = 88.852°) to literature values for related structures .
- Powder XRD : Assess polymorphism by comparing experimental patterns to simulated data from Mercury CSD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
